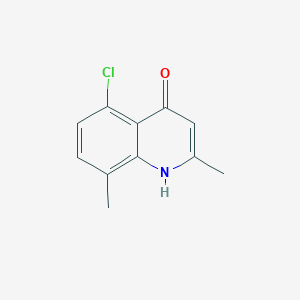

5-Chloro-2,8-dimethyl-4-quinolinol

Descripción

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the fields of organic and medicinal chemistry. usc.edunih.gov Its chemical formula is C₉H₇N, and it is also known as benzo[b]pyridine. nih.gov This versatile pharmacophore is a cornerstone in drug discovery, with its derivatives showing a wide array of pharmacological potentials, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.gov The structural rigidity and the presence of a nitrogen heteroatom allow for diverse chemical modifications, making it a valuable template for developing new therapeutic agents. nih.govrsc.org

The significance of the quinoline core is underscored by its presence in numerous natural products, particularly alkaloids, and a variety of synthetic compounds with physiological activity. nih.gov Its unique structure allows it to form salts with acids and undergo both electrophilic and nucleophilic substitution reactions. nih.govnih.gov This reactivity has been exploited by chemists to create vast libraries of functionalized quinoline derivatives. rsc.org The development of efficient synthesis methods, including classic reactions like the Skraup and Conrad-Limpach syntheses, as well as modern, greener protocols, has made this scaffold readily accessible for research. nih.govnih.gov Consequently, several quinoline-based drugs are in clinical use or undergoing trials, solidifying the scaffold's perpetual and multipurpose role in medicinal chemistry. nih.gov

Overview of Functionalized Quinolinol Derivatives in Academic Investigations

Within the broad family of quinoline compounds, quinolinol (or hydroxyquinoline) derivatives have garnered significant academic interest. The introduction of a hydroxyl group onto the quinoline framework dramatically alters the molecule's electronic properties and potential for biological interactions. 8-Hydroxyquinoline (B1678124) and its derivatives, for instance, are known for their potent biological activities and have been studied for their antifungal and antibacterial properties. mdpi.com

Research has shown that functionalizing the quinolinol core can modulate its cytotoxic effects. brieflands.comresearchgate.net For example, studies on 5-chloro-8-hydroxyquinoline (B194070) have demonstrated its role as a crucial intermediate in the synthesis of compounds with antitubercular and potential anticancer activity. cionpharma.comnih.govnih.gov The position and nature of substituents on the quinolinol ring can be fine-tuned to enhance specific biological activities, a strategy actively pursued in medicinal chemistry. nih.gov The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor, as well as a metal chelator, makes quinolinols versatile tools in the design of new bioactive agents and functional materials. mdpi.comnih.gov Academic investigations frequently explore the synthesis of novel quinolinol hybrids, combining the quinolinol moiety with other pharmacophores to create molecules with enhanced or dual modes of action. mdpi.com

Research Trajectory of 5-Chloro-2,8-dimethyl-4-quinolinol within the Broader Quinolinol Landscape

The specific compound, this compound, represents a distinct point within the vast chemical space of quinolinol derivatives. Its structure features a quinolin-4-ol core, substituted with a chlorine atom at the 5-position and methyl groups at the 2- and 8-positions. While extensive research has been published on broader categories like 5-chloro-8-hydroxyquinoline and other quinolinol derivatives, specific academic literature focusing solely on this compound is more specialized. nih.govmdpi.comepa.gov

Information available from chemical databases confirms its identity and basic properties. epa.govchemicalbook.com The research trajectory for such a compound often begins with its synthesis, which can typically be achieved through established quinoline synthesis routes like the Conrad-Limpach-Knorr reaction, using appropriately substituted anilines and β-ketoesters. The presence of the chloro, methyl, and hydroxyl groups on the scaffold suggests it may be investigated for various biological activities, building on the known structure-activity relationships of related quinolinols. The chlorine atom, an electron-withdrawing group, and the electron-donating methyl groups can significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its potential interactions with biological targets.

Further investigation into this specific compound would likely involve in vitro screening against various cell lines or pathogens to identify any potential therapeutic utility, following the path of many other novel functionalized quinolinols. brieflands.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-4-8(12)10-9(14)5-7(2)13-11(6)10/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKJRUQECXKAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383845 | |

| Record name | 5-Chloro-2,8-dimethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-50-5 | |

| Record name | 5-Chloro-2,8-dimethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-4-HYDROXY-8-METHYLQUINALDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2,8 Dimethyl 4 Quinolinol and Analogous Structures

Established Synthetic Pathways for 4-Quinolinols

The formation of the 4-quinolinol (or its tautomeric form, 4-quinolone) nucleus is achievable through several well-established synthetic routes. These methods often involve the condensation and subsequent cyclization of aniline (B41778) derivatives with 1,3-dicarbonyl compounds or their equivalents.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and simplifying synthetic procedures. researchgate.netresearchgate.net Several MCRs are employed for the synthesis of quinoline (B57606) derivatives.

The Doebner Reaction is a classic MCR for producing quinoline-4-carboxylic acids, which can be precursors to 4-quinolinols. nih.gov This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov While effective, the conditions can be harsh, and yields may be moderate due to side reactions. nih.gov Modifications to the classic Doebner reaction aim to improve yields and broaden its applicability under milder conditions. nih.gov

Another approach involves the Lewis acid-catalyzed reaction of anilines, alkynes, and acetals, which provides a straightforward, one-pot method for preparing a range of quinolines with good yields and functional group tolerance. researchgate.net

| Multicomponent Reaction | Reactants | Product Type | Catalyst/Conditions | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid | Heat, various acid catalysts | nih.govnih.gov |

| Bi(OTf)₃-Catalyzed MCR | Aromatic Amine, Alkyne, Acetal | Substituted Quinoline | Bi(OTf)₃, mild conditions | researchgate.net |

| L-Proline Catalyzed MCR | Aniline, Aromatic Aldehyde, Pyrazolone | Pyrazolo[3,4-b]quinoline | L-Proline | mdpi.com |

Cyclization Reactions

Cyclization reactions are fundamental to forming the heterocyclic quinoline ring. These methods typically proceed via a pre-formed intermediate that undergoes intramolecular ring closure.

The Conrad-Limpach Synthesis is a pivotal method for preparing 4-hydroxyquinolines (4-quinolones). synarchive.comquimicaorganica.orgiipseries.org The reaction proceeds in two steps: first, the condensation of an aniline with a β-ketoester to form a Schiff base or an enamine intermediate. wikipedia.org The second step is a high-temperature thermal cyclization (around 250 °C) to yield the 4-hydroxyquinoline (B1666331). synarchive.comnih.gov The use of high-boiling inert solvents like mineral oil can significantly improve reaction yields. wikipedia.org

The Knorr Quinoline Synthesis typically yields 2-hydroxyquinolines from β-ketoanilides under strong acid conditions (e.g., sulfuric acid). wikipedia.orgsynarchive.comyoutube.com However, under certain conditions with a smaller amount of acid, it can produce 4-hydroxyquinolines as a competing product. wikipedia.org

The Gould-Jacobs Reaction is another thermal cyclization method that starts with the condensation of an aniline with diethyl ethoxymethylenemalonate. mdpi.com The resulting intermediate cyclizes at high temperatures to form a 4-hydroxy-3-ethoxycarbonylquinoline, which can be hydrolyzed and decarboxylated to give the 4-quinolinol. mdpi.com

The Camps Cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.orgresearchgate.net This reaction can lead to a mixture of 2-hydroxy- and 4-hydroxyquinolines, with the product ratio depending on the reaction conditions and the substrate's structure. wikipedia.orgresearchgate.net

| Cyclization Reaction | Starting Materials | Key Features | Typical Product | Reference |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | High-temperature thermal cyclization | 4-Hydroxyquinoline | synarchive.comwikipedia.orgnih.gov |

| Knorr Quinoline Synthesis | β-ketoanilide | Strong acid (e.g., H₂SO₄) | 2-Hydroxyquinoline (major) | wikipedia.orgsynarchive.com |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization, followed by hydrolysis/decarboxylation | 4-Hydroxyquinoline | mdpi.com |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization | Mixture of 2- and 4-Hydroxyquinolines | wikipedia.orgresearchgate.net |

Acid-Catalyzed Synthetic Routes

Many classical quinoline syntheses rely on strong acids to catalyze the crucial cyclization and dehydration steps. wikipedia.orgnih.gov The Conrad-Limpach and Knorr syntheses are prime examples where acids like sulfuric acid or polyphosphoric acid (PPA) are used. wikipedia.orgwikipedia.org The acid protonates carbonyl groups, facilitating nucleophilic attack by the aniline ring and promoting the subsequent elimination of water to form the aromatic quinoline system. wikipedia.org In the Knorr synthesis, the amount of acid can dictate the regiochemical outcome, influencing whether a 2-hydroxy- or 4-hydroxyquinoline is formed. wikipedia.org Triflic acid has also been recommended as an effective catalyst for Knorr cyclizations. wikipedia.org

Targeted Synthesis of Halogenated and Alkyl-Substituted Quinolinols

To synthesize 5-Chloro-2,8-dimethyl-4-quinolinol, specific methods for introducing the substituents at the desired positions are required. A logical approach involves first constructing the 2,8-dimethyl-4-quinolinol core, followed by regioselective chlorination at the C-5 position.

Strategies for Regioselective Chlorination on the Quinoline Ring

Directing a chlorine atom to the C-5 position of a pre-formed quinoline ring requires careful selection of reagents and conditions to overcome the inherent reactivity patterns of the heterocyclic system.

A metal-free protocol has been developed for the remote C-5 halogenation of 8-substituted quinolines. rsc.orgrsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acids (e.g., trichloroisocyanuric acid, TCCA) as the halogen source. rsc.org The reaction proceeds under mild, open-air conditions at room temperature and shows excellent regioselectivity for the C-5 position on a variety of 8-substituted quinoline derivatives, including those with amide, carbamate, and alkoxy groups. rsc.orgrsc.org

Another strategy involves the use of metal amides to control regioselectivity. The choice of the metal amide base can direct functionalization to different positions on the quinoline ring. nih.govacs.org While these methods often focus on introducing various electrophiles, they establish a principle of base-controlled regioselectivity that could be adapted for halogenation. nih.govacs.org

The classic Skraup synthesis, starting from appropriately substituted anilines, can also be used to generate chloroquinolines. For instance, 5-chloro-8-hydroxyquinoline (B194070) can be prepared from 4-chloro-2-aminophenol and glycerol (B35011) using sulfuric acid, although this method can be aggressive and lead to byproducts. google.comgoogle.com

Introduction and Manipulation of Methyl Groups at C-2 and C-8 Positions

The 2,8-dimethylquinoline (B75129) framework is a key precursor for the target molecule. targetmol.comsigmaaldrich.comnist.gov The Doebner-von Miller reaction is a classical method for synthesizing quinolines that can be adapted for this purpose. It involves the reaction of an aniline (in this case, o-toluidine) with an α,β-unsaturated carbonyl compound. The reaction of o-toluidine (B26562) with crotonaldehyde, for example, can yield 2,8-dimethylquinoline. acs.org

Green Chemistry Principles in Quinolinol Synthesis

The synthesis of quinolines has traditionally relied on classic named reactions such as the Skraup, Doebner–von Miller, and Friedländer syntheses. researchgate.net However, these methods often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents, which are misaligned with modern principles of green chemistry. researchgate.netnih.gov Consequently, the scientific community has been actively pursuing more environmentally benign synthetic routes. nih.gov

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of quinoline synthesis, this has translated into the exploration of alternative energy sources, greener solvents, and catalytic systems that offer high atom economy and minimize waste. researchgate.netrsc.org

Recent advancements have highlighted several green approaches applicable to quinolinol synthesis:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.net Microwave irradiation has been successfully employed in various quinoline syntheses, often in conjunction with green solvents like water or ethylene (B1197577) glycol. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using water as a green solvent, is a cornerstone of green synthesis. rsc.orgnih.gov One-pot synthesis approaches under solvent-free conditions have been shown to enhance reaction efficiency and chemical yield for quinoline-based ionic liquids. nih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts, such as Ru-Fe/γ-Al2O3, facilitates easy separation and recycling of the catalyst, thereby reducing waste. rsc.org A continuous reaction for the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using such a catalyst in an ethanol/water system exemplifies a green and efficient process. rsc.org

While specific green synthesis protocols for this compound are not extensively detailed in the public domain, the principles outlined above are directly applicable. For instance, a plausible green synthesis could involve a modified Skraup or Doebner-von Miller reaction utilizing a recyclable solid acid catalyst and a biodegradable solvent, or potentially a microwave-assisted, solvent-free condensation.

Derivatization Strategies for Structural Diversification

The functionalization of the quinoline core is a powerful strategy to modulate the properties of the resulting compounds. frontiersin.org Derivatization of this compound and its analogs can be achieved by targeting specific positions on the quinoline ring, leading to a diverse library of molecules with potentially enhanced activities.

Functionalization at Specific Positions (e.g., N-1, C-3, C-7)

The reactivity of the quinoline ring allows for functionalization at various positions. The introduction of substituents at the N-1, C-3, and C-7 positions is of particular interest for modifying the compound's properties. frontiersin.orgnih.gov

N-1 Position: The nitrogen atom in the quinoline ring can be alkylated or acylated. For example, N-alkylation of the nitrogen in benzimidazole (B57391) with substituted ω-halogen acetophenones has been achieved using ultrasound irradiation, suggesting a similar approach could be applied to quinolinols. frontiersin.org

C-3 Position: The C-3 position of the quinoline ring can be a site for introducing various functional groups. For instance, a carboxylic acid function at the 3-position is a common feature in many quinolone antibiotics. nih.gov

C-7 Position: The C-7 position is often modified to enhance the biological activity of quinoline derivatives. frontiersin.org The introduction of a basic piperazinyl ring or other N-heterocycles at this position is a common strategy in the design of quinolone antibiotics. nih.gov Additionally, the introduction of an alkoxy group at the C-7 position has been shown to enhance the antiproliferative activity of certain quinoline derivatives. frontiersin.org

Table 1: Examples of Functionalization at Specific Positions of the Quinoline Ring

| Position | Functional Group | Resulting Compound Type | Reference |

| N-1 | Alkyl/Acyl | N-substituted quinolinols | frontiersin.org |

| C-3 | Carboxylic Acid | Quinolone-3-carboxylic acids | nih.gov |

| C-7 | Piperazinyl ring | 7-substituted quinolones | nih.gov |

| C-7 | Alkoxy group | 7-Alkoxyquinoline derivatives | frontiersin.org |

Formation of Hybrid Compounds and Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule. This strategy has been employed to create novel quinoline-based compounds with potentially synergistic or dual modes of action. nih.gov

Several types of hybrid compounds incorporating the quinoline scaffold have been synthesized:

Quinoline-Ferrocene Hybrids: These compounds have shown promise as antimalarial agents. nih.gov

Quinoline-Pyrimidine Hybrids: The combination of quinoline and pyrimidine (B1678525) moieties has resulted in compounds with significant antiplasmodial activities. nih.gov

Quinoline-Indole Hybrids: A series of hybrid 8-hydroxyquinoline-indole derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. mdpi.com

Quinoline-Ciprofloxacin Hybrids: The Mannich reaction has been used to synthesize a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid, which has demonstrated promising antibacterial activity. nih.gov

The synthesis of these hybrids often involves linking the quinoline moiety to another active molecule via a stable covalent bond, such as an ester, amide, or triazole linkage. nih.gov

Metal Complexation Methodologies for Quinolinol Ligands

The 4-quinolinol structure, particularly the 8-hydroxyquinoline (B1678124) scaffold, possesses functional groups that can act as chelation sites for metal ions. nih.govnih.gov The carbonyl and carboxyl groups, or the hydroxyl and nitrogen atoms, can coordinate with a variety of metal ions to form stable complexes. nih.govresearchgate.net

Quinolones can act as bidentate, unidentate, or bridging ligands, forming complexes with divalent and trivalent cations. nih.gov The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, or 1:3 being common. nih.gov The formation of these metal complexes can have significant implications for the properties and biological activity of the parent quinolinol.

The synthesis of these metal complexes typically involves reacting the quinolinol ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes can be characterized using various spectroscopic techniques, including infrared and NMR spectroscopy, as well as elemental analysis. researchgate.net

Table 2: Metal Ions Complexed with Quinolinol Ligands

| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Reference |

| Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe²⁺, Co²⁺ | 1:1, 1:2 | nih.gov |

| Al³⁺, Fe³⁺ | 1:1, 1:2, 1:3 | nih.gov |

| Cr(III), Mn(II), Ni(II), Cd(II), Pb(II) | Not specified | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2,8 Dimethyl 4 Quinolinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Chloro-2,8-dimethyl-4-quinolinol. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom within the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its hybridization and the nature of its neighboring atoms and functional groups. This allows for the definitive assignment of all carbon atoms in the this compound structure, including the quaternary carbons which are not observed in ¹H NMR. The signals for the carbon atoms bonded to the chlorine, oxygen, and nitrogen atoms will appear at characteristic chemical shifts, confirming the substitution pattern.

A related compound, 5-chloro-8-hydroxyquinoline (B194070), has been studied using ¹H NMR in DMSO-d6, with observed chemical shifts at 10.3, 8.988, 8.508, 7.747, 7.636, and 7.140 ppm. chemicalbook.com

Table 1: Representative NMR Data for Quinolone Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

| 5-chloro-8-hydroxyquinoline | ¹H | DMSO-d6 | 10.3, 8.988, 8.508, 7.747, 7.636, 7.140 chemicalbook.com |

| 1-(3-Pyridyl)ethanol | ¹H | CDCl₃ | 8.33, 8.24-8.21, 7.65, 7.17-7.13, 4.82-4.78, 1.38 rsc.org |

| 4-Methyl-2-hydroxyquinoline | ¹H / ¹³C | - | Estimated using GIAO approach and IEF-PCM solvation model researchgate.net |

This table is for illustrative purposes and includes data from related quinoline (B57606) structures to demonstrate the application of NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Characterization (FTIR, ATR-FTIR)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance-FTIR (ATR-FTIR), is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key vibrational bands expected for this compound include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 2800-3100 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the hydroxyl group is expected to be in the 1000-1300 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.

Studies on similar compounds, such as 5-chloro-8-hydroxyquinaldine, have utilized FTIR to compare experimental and calculated spectra, aiding in the detailed vibrational assignment. researchgate.net Furthermore, the IR spectra of related compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have been analyzed to understand their structural and electronic properties. eurjchem.com

Table 2: Characteristic FTIR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C/C=N (Aromatic Ring) | Stretching | 1400-1650 |

| C-O | Stretching | 1000-1300 |

| C-Cl | Stretching | < 800 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. By analyzing the diffraction pattern produced when X-rays are passed through a single crystal of the compound, it is possible to determine the crystal system, space group, and the exact coordinates of each atom in the unit cell.

This information provides invaluable insights into:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: The nature and geometry of intermolecular forces such as hydrogen bonding (involving the -OH group) and π-π stacking interactions between the quinoline rings, which dictate the crystal packing.

For instance, the crystal structure of a related compound, 4-chloro-2,5-dimethylquinoline, was determined to be monoclinic with the space group P2/c. The molecules were found to be essentially planar and stacked along the a-axis. researchgate.netnih.gov Another related compound, 5-chloroquinolin-8-yl acrylate, was also found to crystallize in the monoclinic space group P21/c. researchgate.net The crystal structure of 5-chloro-8-hydroxyquinoline has also been determined, revealing two polymorphic forms. researchgate.net

Table 3: Crystallographic Data for Related Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Findings |

| 4-Chloro-2,5-dimethylquinoline | Monoclinic | P2/c | Essentially planar molecules stacked along the a-axis. researchgate.netnih.gov |

| 5-Chloroquinolin-8-yl acrylate | Monoclinic | P21/c | Contains a ketone carbonyl, a double bond, and a pyridine (B92270) ring. researchgate.net |

| 5-Chloro-8-hydroxyquinoline | Monoclinic | P2(1)/c (Form II) | Exhibits polymorphism with two different crystalline forms. researchgate.net |

Advanced Microscopic Techniques for Morphological Characterization (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology and topography of the crystalline form of this compound. SEM provides high-resolution images of the sample's surface, revealing details about:

Crystal habit: The characteristic external shape of the crystals.

Particle size and distribution: The size and uniformity of the crystalline particles.

Surface features: The presence of any defects, steps, or other topographical features on the crystal surfaces.

In studies of related compounds, such as electrospun fibers containing 5-chloro-7-iodo-8-hydroxyquinoline, SEM has been employed to examine the morphology of the materials. mdpi.com This technique is crucial for understanding the physical properties of the bulk material, which can be important in various applications.

Solution-Phase Spectroscopic Studies (e.g., UV-Visible Spectrometry)

UV-Visible spectrometry is used to study the electronic transitions within the this compound molecule when it is dissolved in a solvent. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated π-system of the quinoline ring.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to:

The extent of conjugation: The larger the conjugated system, the longer the wavelength of maximum absorption.

The presence of substituents: The chloro, methyl, and hydroxyl groups on the quinoline ring will influence the electronic transitions and thus the λmax values.

The solvent: The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption spectrum.

Theoretical studies on related molecules like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde have utilized time-dependent density functional theory (TD-DFT) to predict and interpret their UV-Visible spectra in various solvents. eurjchem.com

Mechanistic Investigations of Biological Activities of 5 Chloro 2,8 Dimethyl 4 Quinolinol and Its Functional Analogs

Anti-Infective Modalities

Quinoline (B57606) derivatives have long been recognized for their potent activity against a spectrum of pathogens, including bacteria, fungi, and protozoa. The mechanisms often involve metal ion chelation and disruption of essential cellular processes.

The antibacterial action of quinoline analogs is frequently linked to their ability to chelate metal ions, which are essential for microbial survival and enzymatic function. nih.gov For instance, the functional analog Cloxyquine (5-chloro-8-hydroxyquinoline) has demonstrated effective in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com The minimum inhibitory concentrations (MICs) of Cloxyquine against 150 clinical isolates of M. tuberculosis ranged from 0.062 to 0.25 μg/ml, indicating potent antituberculosis activity, even against multidrug-resistant strains. nih.gov

The proposed mechanism for bihalogenated 8-hydroxyquinolines suggests that their antimicrobial effect stems from their chelating activities. nih.gov By binding to iron, they may deprive the microbes of this critical nutrient. nih.gov However, the mechanism is likely more complex, as these compounds have also been found to inhibit viral RNA-dependent DNA polymerase through copper chelation and RNA synthesis by chelating manganese, magnesium, and zinc ions. nih.gov It is also possible that the metal-quinoline complexes themselves are the active antibacterial agents, rather than the free compounds. nih.gov Mycolic acids, which are major and essential components of the mycobacterial cell envelope, represent a key target for many anti-tuberculosis drugs. nih.gov While the precise mechanisms of halogenated 8-hydroxyquinolines are still under investigation, their ability to interfere with metal-dependent processes is a key aspect of their antibacterial and antimycobacterial effects. nih.gov

Table 1: In Vitro Antituberculosis Activity of Cloxyquine

| Strain Type | Number of Strains | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

|---|---|---|---|---|

| Standard Strains | 9 | 0.062 - 0.25 | N/A | N/A |

| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |

Data sourced from a study on Cloxyquine (5-chloro-8-hydroxyquinoline), a functional analog. nih.gov

Functional analogs of 5-Chloro-2,8-dimethyl-4-quinolinol, such as 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), have shown notable antifungal properties. nih.gov These compounds are effective against various fungal pathogens, including those responsible for grapevine trunk diseases like Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. nih.gov

The proposed mechanism of antifungal action for Clioquinol involves inflicting damage upon the fungal cell wall, which ultimately leads to cell death. nih.gov While this provides a general understanding, the precise molecular interactions and pathways involved in this process have not been fully elucidated. nih.gov The broad-spectrum activity of 8-hydroxyquinoline (B1678124) derivatives against fungi underscores their potential, though further research is needed to clarify the exact mechanisms. nih.gov

The quinoline core is the foundation of many antimalarial drugs. nih.gov Analogs such as chloroquine (B1663885) have been mainstays in malaria treatment, although resistance is a growing problem. nih.gov The primary antimalarial mechanism for many 4-aminoquinoline (B48711) drugs involves interference with the parasite's metabolism within red blood cells. Specifically, they are thought to inhibit the polymerization of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite. The accumulation of free heme is lethal to the parasite. nih.gov

Research into functional analogs continues to yield compounds with potent activity. Hybrid molecules incorporating a quinoline or acridine (B1665455) structure with a polyarylmethyl system have been shown to selectively interact with free heme, disrupting the parasite's detoxification process. nih.gov Other analogs, like 2-arylvinylquinolines, have demonstrated potent, low nanomolar activity against chloroquine-resistant strains of P. falciparum by rapidly killing the parasite during its trophozoite phase. nih.gov Bihalogenated 8-hydroxyquinolines are also known for their anti-amebic activities. nih.gov

Anti-Cancer Mechanistic Pathways

Beyond their anti-infective properties, quinoline derivatives have emerged as promising candidates in oncology. Their mechanisms of action are diverse, targeting key vulnerabilities in cancer cells such as dysregulated signaling pathways and the cellular machinery of immortalization.

Quinoline-based compounds have been shown to exert anticancer effects by modulating critical cell signaling pathways that are often hijacked by cancer cells to promote growth and survival. mdpi.comnih.gov For example, some quinoline derivatives have been found to inhibit cancer growth by downregulating COX-2 and PGE2. mdpi.com Another novel quinoline derivative, compound 91b1, was shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from completing their normal division cycle and thus inhibiting proliferation. mdpi.com

The WNT/β-catenin pathway, which is frequently dysregulated in cancers, is another target for quinoline-based inhibitors. A specific indole (B1671886) derivative, RS4690, was identified as an inhibitor of the Dishevelled 1 (DVL1) protein, a key component of this pathway, highlighting the potential for quinoline-related structures to modulate oncogenic signaling. nih.gov Furthermore, studies on clioquinol, an 8-hydroxyquinoline analog, have demonstrated that it can inhibit the activity of NF-kappa B, a crucial transcription factor involved in inflammation, immunity, and cell survival. nih.gov

A novel and promising strategy in cancer therapy is the targeting of unique DNA secondary structures known as G-quadruplexes. nih.gov These four-stranded structures are prevalent in the telomeric regions at the ends of chromosomes and in the promoter regions of many oncogenes, such as c-MYC. nih.govnih.gov The formation and stabilization of G-quadruplexes can interfere with key cellular processes.

In cancer cells, the enzyme telomerase maintains telomere length, enabling cellular immortality. The guanine-rich DNA sequence of telomeres can fold into G-quadruplexes. Small-molecule ligands that bind to and stabilize these G-quadruplex structures can inhibit telomerase activity, leading to telomere shortening and eventual cell senescence or apoptosis. nih.govnih.gov The compound RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a G-quadruplex-stabilizing agent, has been shown to cause a reduction in telomere length and induce a senescent-like growth arrest in breast cancer cells. nih.gov

Similarly, stabilizing G-quadruplexes in the promoter regions of oncogenes can act as a transcriptional switch, repressing their expression. nih.gov This provides a powerful mechanism to selectively shut down genes that drive cancer growth. The diverse structures of G-quadruplexes suggest that ligands can be designed for specific targets, offering a high degree of selectivity. nih.gov Porphyrins and acridine derivatives are among the classes of small molecules investigated as G-quadruplex stabilizers. nih.govnih.gov

Table 2: Summary of Mechanistic Activities of Functional Analogs

| Compound Class/Analog | Biological Activity | Proposed Mechanism of Action |

|---|---|---|

| 8-Hydroxyquinolines (e.g., Cloxyquine) | Antibacterial (M. tuberculosis) | Metal ion chelation (Fe, Cu, Mn, Zn), disrupting essential microbial processes. nih.gov |

| Halogenated 8-Hydroxyquinolines (e.g., Clioquinol) | Antifungal | Damage to the fungal cell wall. nih.gov |

| 4-Aminoquinolines | Antimalarial | Inhibition of heme polymerization in Plasmodium. nih.gov |

| Various Quinoline Derivatives | Anticancer | Modulation of signaling pathways (e.g., NF-kappa B, WNT/β-catenin); cell cycle arrest. mdpi.comnih.govnih.gov |

Induction of Apoptosis and Cell Cycle Arrest

The quinoline scaffold is a core component of numerous compounds investigated for their anticancer properties. A primary mechanism underlying this activity is the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which prevents cancer cell proliferation.

While specific studies on this compound are limited, research on functional analogs demonstrates this potential. For instance, certain quinoline-based compounds have been shown to provoke a DNA damage response in cancer cells. biorxiv.orgnih.govnih.gov This response is often mediated by the activation of tumor suppressor proteins like p53. biorxiv.orgnih.gov Once activated, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. This prevents the propagation of cells with a compromised genome, a hallmark of cancer. The cytotoxic effects of some 4-hydroxyquinoline (B1666331) derivatives have been demonstrated against doxorubicin-sensitive and-resistant colon adenocarcinoma cell lines. nih.gov

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Mitochondrial dysfunction is a known trigger for apoptosis. One of the major contributors to mitochondrial damage is oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov

Excessive ROS can damage essential mitochondrial components, including mitochondrial DNA, proteins of the electron transport chain, and the mitochondrial membrane itself. nih.gov This damage can disrupt calcium homeostasis and impair ATP production, ultimately leading to neuronal dysfunction and cell death. nih.gov The quinoline nucleus is of great interest for its potential role in modulating these processes. Many quinoline derivatives have been investigated for their antioxidant properties, aiming to protect against ROS-induced damage. bohrium.comresearchgate.netnih.govnih.gov Conversely, some anticancer strategies leverage the ability of certain molecules to increase ROS generation within tumor cells, pushing them past a threshold of oxidative stress that triggers apoptosis. The precise effect of a given quinoline derivative on mitochondrial function and ROS generation depends on its specific structural features.

Neuroprotective Action Mechanisms

Quinoline derivatives are widely recognized for their neuroprotective potential, with research suggesting they may be beneficial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.comresearchgate.netnih.govnih.govresearchgate.net The mechanisms behind this neuroprotection are often multifaceted.

A key neuroprotective strategy involves counteracting oxidative stress, which is a known factor in the progression of neurodegenerative disorders. nih.gov The brain is particularly susceptible to ROS-induced damage. bohrium.com Quinoline derivatives with antioxidant capabilities can scavenge free radicals, thereby mitigating this damage. bohrium.comresearchgate.netnih.govnih.gov

Another significant neuroprotective mechanism is the inhibition of enzymes that play a role in the pathology of these diseases. As will be discussed further, many quinoline derivatives act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are established targets in the treatment of Alzheimer's and Parkinson's disease, respectively. bohrium.comresearchgate.netnih.govnih.gov Furthermore, some quinoline analogs, such as 2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline, have been reported to reduce the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease. researchgate.netresearchgate.net

Enzyme Inhibitory Studies

The ability of the quinoline scaffold to interact with the active sites of various enzymes is a cornerstone of its diverse biological activities. Specific substitutions on the quinoline ring system allow for the fine-tuning of inhibitory potency and selectivity against different enzyme targets.

A significant area of research for quinoline derivatives is their role as inhibitors of cholinesterases (ChE) and monoamine oxidases (MAO). bohrium.comresearchgate.netnih.govnih.govnih.govacs.org The synergistic inhibition of acetylcholinesterase (AChE) and MAO-B is considered a promising strategy for treating Alzheimer's disease. acs.org AChE inhibitors increase levels of the neurotransmitter acetylcholine, while MAO-B inhibitors prevent the breakdown of dopamine (B1211576) and reduce oxidative stress.

Numerous studies have identified quinoline-based compounds as potent dual inhibitors of these enzymes. For example, molecular docking simulations and in-vitro assays have confirmed that various quinoline derivatives can effectively inhibit both AChE and MAO-B. bohrium.comresearchgate.netnih.govnih.gov 5-Phenoxy 8-aminoquinoline (B160924) analogs have been shown to be significantly more potent inhibitors of both MAO-A and MAO-B compared to the parent compound, primaquine, with a notable selectivity for MAO-B. nih.gov

Table 1: Inhibition of Cholinesterase and Monoamine Oxidase by Functional Analogs This table presents data for functional analogs of this compound to illustrate the potential of the quinoline scaffold. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one | AChE | 17.17 | researchgate.netresearchgate.net |

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | 0.150 | nih.gov |

The quinoline core is also found in compounds that target microbial enzymes essential for survival, such as DNA gyrase and Lanosterol 14α-demethylase (LMD).

DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication and is the primary target of quinolone antibiotics. nih.gov These drugs stabilize the complex between gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov While the fluoroquinolones are a well-established class of DNA gyrase inhibitors, research into other quinoline-based compounds continues. However, a study on 2,8-dicyclopentyl-4-methyl quinoline and 2,8-dicyclohexyl-4-methyl quinoline, which are structurally related to the subject compound, found that they were not significant inhibitors of E. coli DNA gyrase, suggesting that this may not be their primary target. researchgate.net Other quinoline-based compounds have been identified that inhibit DNA gyrase through different mechanisms. nih.gov

Lanosterol 14α-Demethylase (LMD/CYP51): This enzyme is a key player in the biosynthesis of sterols, which are vital components of cell membranes in fungi and protozoa. wikipedia.org Inhibition of LMD disrupts the integrity of the fungal or protozoan cell membrane, leading to cell death. This makes LMD a major target for antifungal and antiparasitic drugs. nih.govnih.gov Azole antifungal agents are a well-known class of LMD inhibitors. While human cells also have an LMD enzyme, it has shown high intrinsic resistance to many inhibitors that are effective against microbial orthologs. nih.gov However, structure-guided design has led to the development of potent inhibitors of human CYP51 as well. nih.gov The antifungal activity of some 8-hydroxyquinoline derivatives is thought to be related to the inhibition of such essential enzymes. nih.govmdpi.com

Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger. Inhibitors of PDE, particularly the PDE4 isoform, have anti-inflammatory effects and are of interest for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Research has shown that the quinoline scaffold can be adapted to create potent PDE4 inhibitors. A study on a series of 2-substituted 8-methoxyquinolines identified a 2-trifluoromethyl derivative as a potent inhibitor of PDE4, demonstrating the applicability of the quinoline structure in this therapeutic area.

Other Enzyme Targets (e.g., Aromatase, 12-LOX, IDO1)

The therapeutic potential of quinoline derivatives extends to their ability to inhibit various enzymes implicated in disease pathogenesis. Research into functional analogs of this compound has revealed inhibitory activity against enzymes such as aromatase, 12-lipoxygenase (12-LOX), and indoleamine 2,3-dioxygenase 1 (IDO1).

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is crucial for the final step of estrogen biosynthesis. Its inhibition is a key strategy in treating estrogen-dependent cancers, like certain breast cancers. nih.gov Non-steroidal aromatase inhibitors often feature heterocyclic structures with nitrogen atoms that coordinate with the heme iron atom of the enzyme, leading to reversible inhibition. nih.gov Quinoline derivatives have emerged as a promising class of aromatase inhibitors. nih.gov Studies have shown that certain 4-(imidazolylmethyl)-2-aryl-quinoline derivatives are more cytotoxic to MCF-7 breast cancer cells, which have higher aromatase expression, than to T47D cells. nih.govnih.gov Notably, one such derivative, compound 8b, demonstrated more potent inhibition of the aromatase enzyme than the standard drug, Letrozole. nih.govnih.gov Furthermore, metal complexes of 8-hydroxyquinoline (8HQ), a related scaffold, have been investigated. Copper (Cu) complexes of 8HQ and uracil (B121893) derivatives were found to be effective aromatase inhibitors, suggesting that the metal ion plays a critical role in their inhibitory activity. nih.govnih.gov

12-Lipoxygenase (12-LOX) Inhibition: The lipoxygenase (LOX) family of enzymes, including 12-LOX, are involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators. nih.govnih.gov Specifically, 12R-LOX is considered a potential drug target for inflammatory skin conditions like psoriasis due to its role in skin homeostasis. mdpi.com Recent research has identified 2-aryl quinoline derivatives as the first potential inhibitors of human 12R-LOX (12R-hLOX). mdpi.com In screening studies, several compounds showed significant inhibition, with two lead compounds, 4a and 7b, exhibiting concentration-dependent inhibition and selectivity for 12R-hLOX over other isoforms like 12S-hLOX and 15-hLOX. mdpi.com Structure-activity relationship (SAR) studies indicated that a hydroxyl group on the C-2 phenyl ring of the quinoline was important for this activity. mdpi.com Molecular hybridization strategies have also been employed to create dual inhibitors, such as combining 1,2,4-triazine (B1199460) and quinoline scaffolds to target both COX-2 and 15-LOX. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. nih.govtandfonline.com This process is a key mechanism of immune evasion exploited by cancer cells; tryptophan depletion and the accumulation of its metabolite, kynurenine, suppress the T-cell response. tandfonline.commdpi.com Consequently, IDO1 has become an important target for cancer immunotherapy. nih.govtandfonline.com Various small-molecule IDO1 inhibitors have been developed, with some, like epacadostat, advancing to clinical trials. nih.govmdpi.comunimelb.edu.au The mechanism of these inhibitors generally involves blocking the enzymatic degradation of tryptophan. tandfonline.com Quinoline-based compounds, such as quinoline-4-cyclohexane derivatives, have been identified as IDO1 inhibitors. frontiersin.orgnih.gov The unique binding mode of some quinoline inhibitors may provide a structural basis for designing new, more effective therapeutic agents. frontiersin.org

Table 1: Inhibition of Various Enzyme Targets by Quinoline Analogs

| Compound Class | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| 4-(Imidazolylmethyl)-2-aryl-quinolines | Aromatase | Compound 8b showed more potent inhibition than the reference drug Letrozole. | nih.govnih.gov |

| Copper (Cu) complexes of 8-hydroxyquinoline | Aromatase | Exhibited aromatase inhibitory effects with IC50 values of 0.30 and 1.7 μM. | nih.govnih.gov |

| 2-Aryl quinolines | 12R-Lipoxygenase (12R-hLOX) | Compounds 7b and 4a showed concentration-dependent inhibition with IC50 values of 12.48 ± 2.06 and 28.25 ± 1.63 μM, respectively. | mdpi.com |

| Quinoline-4-cyclohexane derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Identified as IDO1 inhibitors, occupying a hydrophobic pocket in the enzyme. | frontiersin.orgnih.gov |

Metal Chelation as a Mechanism of Biological Action

The biological activity of many quinoline derivatives is intrinsically linked to their ability to act as chelating agents. Chelation is a process involving the formation of multiple coordinate bonds between a central metal ion and a single molecule, known as a ligand. numberanalytics.com 8-Hydroxyquinolines (8HQs), which are structurally related to 4-quinolinols, are particularly potent chelators due to the proximity of the hydroxyl group to the heterocyclic nitrogen atom, creating a bidentate chelate moiety. researchgate.net This structure allows them to form stable complexes with a variety of metal ions. researchgate.net

The antimicrobial action of 8-hydroxyquinolines is often attributed to this chelating ability. researchgate.netnih.gov One proposed mechanism is that these compounds sequester essential trace metals, such as iron, from the microbial environment, thereby depriving the pathogens of vital nutrients required for their growth and proliferation. researchgate.netnih.gov Iron, for instance, is a critical cofactor for numerous biological reactions in nearly all organisms. researchgate.net

However, the mechanism can be more complex. For example, some studies suggest that the metal-quinoline complex itself is the active antimicrobial agent, rather than the free compound. nih.gov The chelation of different metal ions can lead to the inhibition of specific microbial enzymes. The inhibition of RNA-dependent DNA polymerase in viruses has been linked to the chelation of copper, while RNA synthesis inhibition has been associated with the chelation of manganese, magnesium, and zinc. nih.gov

The stability and biological action of these metal complexes are influenced by several factors, including the nature of the metal ion, the specific structure of the quinoline ligand, and the pH of the surrounding environment. numberanalytics.com Quinolone antibiotics, a well-known class of antibacterial agents, readily form metal complexes through the carbonyl oxygen at the 4-position and a carboxylic acid function at the 3-position. nih.govscilit.com This interaction with metal ions is not only involved in their mechanism of action but also affects their solubility and bioavailability. nih.govscilit.com Ultimately, the ability of quinolinols and their analogs to interact with metal ions is a fundamental aspect of their diverse biological activities. researchgate.net

Multidrug Resistance Reversal Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.govfrontiersin.org A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration. frontiersin.orgpsu.edu

Functional analogs of this compound have been identified as potent MDR reversal agents. nih.govmdpi.comfrontiersin.org These quinoline derivatives work by directly interacting with and inhibiting the function of these efflux pumps.

The novel quinoline compound MS-209 has been shown to reverse P-gp-mediated MDR. nih.gov Studies demonstrated that MS-209 restores the chemosensitivity of P-gp-expressing cancer cells to drugs like etoposide, adriamycin, and vincristine (B1662923) in a dose-dependent manner. nih.gov The mechanism involves MS-209 competitively inhibiting the binding of anticancer drugs to P-glycoprotein, which enhances the intracellular accumulation of these drugs in resistant cells. psu.edu

Furthermore, MS-209 and other quinoline derivatives are effective against MRP-mediated MDR. nih.govnih.gov In human lung and gastric cancer cells overexpressing MRP, MS-209 was found to increase the intracellular accumulation of chemotherapeutic agents and enhance their cytotoxicity. nih.govnih.gov This reversal effect correlates with the level of MRP gene expression in the cells, indicating a direct interaction between the quinoline derivative and the MRP transporter. nih.gov Other novel quinoline derivatives, such as compound 160a and YS-7a, have also been developed as P-gp inhibitors. nih.govmdpi.comfrontiersin.org These compounds reverse the MDR phenotype by inhibiting the transport function of P-gp, often by stimulating its ATPase activity, without necessarily affecting the expression level of the protein itself. nih.govfrontiersin.org The MDR reversal effect of some of these compounds can persist for at least an hour after their removal. mdpi.com

Table 2: Quinoline Derivatives as Multidrug Resistance Reversal Agents

| Compound | Target Transporter | Mechanism of Action | Cell Lines Studied | Citations |

|---|---|---|---|---|

| MS-209 | P-glycoprotein (P-gp), MRP | Competitively inhibits drug binding to P-gp; Directly interacts with MRP to increase drug accumulation. | P388/VCR, K562/ADM, SBC-3/ADM, H69/VP, MKN45R0.8 | nih.govnih.govnih.govpsu.edu |

| 160a | P-glycoprotein (P-gp) | Inhibits P-gp-mediated drug efflux, leading to increased intracellular drug accumulation. | A549/DOX, MX100, KYSE150/DOX | nih.govmdpi.com |

| YS-7a | P-glycoprotein (P-gp) | Inhibits P-gp transport function by stimulating its ATPase activity. | MCF-7/ADR | frontiersin.org |

Interactions with Key Biomolecules (e.g., Serum Proteins)

The interaction of therapeutic compounds with serum proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile, including their distribution, metabolism, and excretion. swu.ac.th HSA is the most abundant protein in blood plasma and acts as a carrier for numerous endogenous and exogenous substances. mdpi.com The binding of quinoline derivatives to serum albumins like HSA and bovine serum albumin (BSA), a structurally similar protein often used in preliminary studies, has been investigated to understand these interactions.

Studies on various quinoline derivatives show that they bind to serum albumin, often through a static quenching mechanism, which indicates the formation of a ground-state complex between the quinoline molecule and the protein. nih.govswu.ac.thnih.gov The binding affinity is typically moderate, with binding constants (Kb) often in the range of 10⁴ to 10⁵ L·mol⁻¹. nih.govswu.ac.thnih.gov

Thermodynamic analyses reveal that the binding is a spontaneous process. The primary driving forces for the complexation of quinolines with serum albumin are often hydrophobic forces and hydrogen bonding. nih.govswu.ac.thnih.gov For instance, the interaction of Cloxyquin (5-chloro-8-hydroxyquinoline), a functional analog, with BSA is primarily driven by hydrophobic interactions between its quinoline scaffold and hydrophobic residues in the protein's binding pocket. nih.govnih.gov Additionally, π-π interactions and hydrogen bonds can further stabilize the complex. nih.govnih.gov

Site marker competition experiments and molecular docking studies have been used to identify the specific binding sites of quinoline derivatives on albumin. nih.govnih.govnih.govswu.ac.th For many quinoline derivatives, the primary binding location is Sudlow's site I, which is located in subdomain IIA of the albumin molecule. nih.govswu.ac.th However, binding to other sites, such as subdomain IB (site III), has also been observed for compounds like quinoline yellow. nih.gov The binding interaction can induce minor conformational changes in the secondary structure of the albumin protein, such as a slight decrease in the α-helix content. nih.gov These comprehensive binding studies provide crucial insights into how quinoline-based compounds are transported and distributed in the bloodstream. nih.govnih.gov

Table 3: Interaction Parameters of Quinoline Derivatives with Serum Albumins

| Quinoline Derivative | Serum Albumin | Binding Constant (K_b) / M⁻¹ | Quenching Mechanism | Primary Binding Forces | Binding Site | Citations |

|---|---|---|---|---|---|---|

| 2,4-disubstituted quinolines | BSA / HSA | 10⁴ - 10⁵ | Static | Van der Waals, Hydrogen Bonding | Site I (Subdomain IIA) | swu.ac.th |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | BSA | ~10⁴ | Static | Hydrophobic interactions, Hydrogen Bonding, π-π interactions | Fatty Acid Binding Site 5 (FA5) | nih.govnih.gov |

| Quinclorac | BSA | Not specified, dynamic quenching | Dynamic | Hydrogen Bonding, Van der Waals | Site I (Sudlow site I) | nih.gov |

| Quinoline Yellow | HSA / BSA | 4.54 x 10⁴ (for BSA) | Static | Hydrophobic forces, Hydrogen Bonding | Site I (Subdomain IIA) for HSA, Site III (Subdomain IB) for BSA | nih.govnih.gov |

Future Directions and Advanced Research Perspectives for 5 Chloro 2,8 Dimethyl 4 Quinolinol

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has evolved significantly from traditional methods, which often required harsh conditions and produced significant waste. nih.govresearchgate.net Future research on 5-Chloro-2,8-dimethyl-4-quinolinol will necessitate the adoption of novel and sustainable synthetic strategies that prioritize efficiency, cost-effectiveness, and environmental compatibility. mdpi.comsioc-journal.cn

Modern approaches that could be adapted for the synthesis of this specific quinolinol include:

Microwave-Assisted Synthesis: This technique offers rapid heating, reduced reaction times, and often leads to improved yields and selectivity. numberanalytics.comnih.gov Its application could streamline the synthesis of this compound precursors, making the process more energy-efficient. researchgate.net

Nanocatalysis: The use of nanocatalysts, particularly those based on copper (Cu) and iron (Fe), has emerged as a superior alternative for various organic transformations. nih.gov For instance, Cu-catalyzed annulation reactions of anilines and alkynes or the Friedländer synthesis using magnetic nanocatalysts could provide high-yield, reusable, and green pathways to the quinoline core. nih.govnumberanalytics.com

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis would be a significant step towards the industrial-scale, green production of this compound.

Environmentally Friendly Procedures: Methodologies such as decarboxylating cyclization in water represent a paradigm shift towards greener chemistry. mdpi.com Adapting such a strategy, potentially starting from isatoic anhydrides, could significantly reduce the reliance on hazardous organic solvents. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Methods (e.g., Skraup, Doebner-von Miller) | Often require strong acids, high temperatures, and harsh oxidants. | Well-established but limited by low yields and environmental concerns. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave radiation for rapid heating. | Reduced reaction times, improved yields, energy efficiency. | numberanalytics.comnih.gov |

| Transition Metal Catalysis (e.g., Pd, Cu) | Facilitates cross-coupling and cyclization reactions under milder conditions. | High efficiency, broad functional group tolerance. | numberanalytics.com |

| Nanocatalysis | Employs catalysts with high surface area and reactivity; often reusable. | Green, efficient, cost-effective, and allows for catalyst recycling. | nih.gov |

| "Green" Solvents/Conditions | Utilizes water, ionic liquids, or solvent-free conditions. | Reduced environmental impact and operational hazards. | mdpi.com |

In-depth Characterization of Stereoisomers and Polymorphic Forms

The solid-state properties of a chemical compound can profoundly influence its solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical factor in pharmaceutical development. nih.gov While this compound does not possess a chiral center, precluding classical stereoisomerism, the investigation of its polymorphic forms is a crucial and unexplored area of research.

Future studies should focus on:

Systematic Polymorph Screening: Employing various crystallization techniques (e.g., single and multi-solvent crystallization, sublimation, grinding) to identify different polymorphic structures of this compound. nih.gov

Advanced Structural Analysis: Utilizing techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR to fully characterize the crystal structure and thermodynamic relationships between any identified polymorphs.

Nanostructured Polymorphs: Exploring the synthesis of nanostructured forms, such as nanocrystals, which can exhibit significantly different physicochemical properties compared to their bulk counterparts. nih.gov Cryogenic synthesis methods have shown promise in producing new polymorphous structures of nanocrystal size. nih.gov

A thorough understanding of the polymorphic landscape of this compound is essential for ensuring reproducibility in biological assays and for any future development into therapeutic or material applications.

Advanced Computational Modeling of Bio-Interactions and De Novo Design

Computational biology provides powerful tools to predict and analyze the interactions between small molecules and biological targets, thereby accelerating drug discovery and design. nih.govdrugtargetreview.com For this compound, advanced computational modeling can illuminate its potential biological activities and guide the rational design of next-generation derivatives.

Key computational strategies for future research include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound against a library of known biological targets, such as enzymes and receptors. nih.govmdpi.com This can help prioritize experimental testing and identify likely mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): By developing 2D- and 3D-QSAR models based on a series of related quinolinol analogs, researchers can identify the key structural features that are essential for a specific biological activity. nih.govmdpi.com These models provide a mathematical framework for predicting the potency of novel, unsynthesized compounds. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a biological target's active site over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.govnih.gov

De Novo Design: Information gleaned from QSAR and docking studies can be used to design entirely new molecules. mdpi.com By understanding which structural modifications enhance activity, new derivatives of this compound can be designed from the ground up to have improved potency and selectivity. mdpi.comnih.gov

| Technique | Objective | Anticipated Outcome for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of potential protein targets; rationalization of observed activity. | nih.govmdpi.com |

| QSAR Modeling | Correlate chemical structure with biological activity. | A predictive model to guide the design of more potent analogs. | nih.govmdpi.com |

| MD Simulations | Analyze the stability and dynamics of the ligand-protein complex. | Understanding the physical basis of binding and interaction stability. | nih.govnih.gov |

| De Novo Design | Design novel compounds based on modeling data. | Generation of new chemical entities with potentially superior properties. | mdpi.comnih.gov |

Elucidation of Additional Biological Mechanistic Pathways and Target Identification

The quinolinol scaffold is a known chelating motif, and derivatives have been identified as potent inhibitors of metalloenzymes. nih.gov Specifically, quinolinols have been reported as inhibitors of the Botulinum Neurotoxin A (BoNT/A) light chain, a zinc-dependent metalloprotease, with the 8-hydroxy group being essential for chelating the catalytic zinc ion. nih.gov While this provides a validated mechanistic starting point, the full biological potential of this compound remains to be unlocked.

Future research should aim to:

Explore Related Targets: Investigate its inhibitory activity against other zinc-dependent metalloproteinases, which are implicated in a variety of diseases, including cancer and inflammation.

Investigate Known Quinoline Activities: Systematically evaluate the compound for other biological activities associated with the broader quinoline class, such as antifungal, antiproliferative, and kinase inhibitory effects. nih.govnih.govnih.gov For example, some quinoline derivatives act as anti-proliferative agents by inhibiting Pim-1 kinase or receptor tyrosine kinases. nih.govnih.gov

Unbiased Target Identification: Employ modern chemical biology techniques, such as affinity-based protein profiling or thermal proteome profiling, to identify the direct binding partners of this compound within cells. This can uncover entirely new mechanisms and therapeutic applications.

Clarify Antifungal Mechanisms: Building on reports that related compounds like Clioquinol possess antifungal properties, future work could focus on determining if this compound acts similarly, potentially by damaging the fungal cell wall, and identify the specific molecular targets involved. nih.gov

Development of Next-Generation Quinolinol-Based Probes for Biological Systems

The inherent fluorescence of the quinoline core makes it an excellent scaffold for the development of molecular probes for bioimaging and sensing. nih.govnih.gov The specific substitution pattern of this compound can be leveraged to create a new generation of sophisticated tools for visualizing and quantifying biological processes in real-time.

Future research in this area could focus on designing probes for:

Specific Analytes: By introducing reactive moieties onto the quinolinol scaffold, probes can be designed to "turn on" or exhibit a ratiometric fluorescence shift upon interaction with specific analytes like biothiols (cysteine, glutathione), reactive oxygen species (hypochlorous acid), or metal ions. nih.govrsc.orgrsc.org

Microenvironment Sensing: The fluorescence of quinoline derivatives can be sensitive to the local environment. This property can be harnessed to create probes that report on changes in viscosity, polarity, or pH within living cells or organelles. sioc-journal.cn

Indicator Displacement Assays (IDA): Quinolinol derivatives can serve as fluorescent indicators in IDAs, where the displacement of the probe from a host molecule (like cucurbituril) by a target analyte results in a measurable change in fluorescence. nih.gov

Targeted Imaging: Conjugating the quinolinol fluorophore to a targeting ligand (e.g., a peptide or small molecule that binds to a specific receptor) would enable the targeted imaging of particular cell types or tissues, such as tumors. nih.gov

The development of such probes based on the this compound framework could provide invaluable tools for diagnosing diseases and unraveling complex biological questions. nih.govrsc.org

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-Chloro-2,8-dimethyl-4-quinolinol, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step protocols, including cyclization, chlorination, and functional group protection/deprotection. Key considerations include:

- Chlorination agents : POCl₃ is widely used for introducing chlorine substituents in quinoline derivatives, as demonstrated in the synthesis of analogous compounds (e.g., stepwise chlorination in , Scheme 1) .

- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMA) enhance reaction efficiency, as shown in orthogonal experiments optimizing yields of similar intermediates (72.6% yield in ) .

- Temperature control : Elevated temperatures (e.g., 90°C in ) improve cyclization kinetics but require careful monitoring to avoid decomposition .

- Yield optimization : Multi-parameter orthogonal testing (e.g., molar ratios, acid scavengers) is critical, as exemplified in the synthesis of 5-chloro-2,4-dihydroxypyridine (56% overall yield in ) .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

Answer:

Conflicting NMR or mass spectrometry data can arise from tautomerism, residual solvents, or regioisomeric impurities. Resolution strategies include:

- Advanced NMR techniques : 2D NMR (e.g., HSQC, HMBC) clarifies coupling patterns and substituent positions, as applied in the structural validation of quinoline-carboxylic acid derivatives () .

- High-resolution mass spectrometry (HRMS) : HRMS distinguishes isotopic clusters (e.g., Cl vs. CH₃ groups) and confirms molecular formulas, as demonstrated for methylquinoline derivatives () .

- Computational validation : DFT-based NMR chemical shift predictions align experimental data with theoretical models, reducing ambiguity (methodology inferred from ’s conformational analysis) .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves stereochemical ambiguities and validates bond lengths/angles, as standard in small-molecule refinement ( ) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and detects impurities, akin to protocols for 2-phenylquinoline derivatives () .

- Melting point analysis : Consistency with literature values (e.g., 164–166°C for structurally similar pyrimidines in ) confirms purity .

Advanced: What computational approaches are suitable for predicting the electronic effects of substituents on this compound's reactivity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions. For example, ’s conformational analysis of chlorinated nucleotides used RMSD metrics to validate computational models .

- Molecular docking : Models interactions with biological targets (e.g., enzymes), guiding rational design for bioactivity studies.

- Steric maps : Visualize spatial hindrance from methyl groups (positions 2 and 8), influencing reaction pathways in further functionalization (methodology inferred from ’s quinoline synthesis) .

Basic: What are common impurities formed during the synthesis of this compound, and how can they be minimized?

Answer:

- Incomplete chlorination : Residual hydroxyl or methyl groups may persist; excess POCl₃ and extended reaction times mitigate this () .

- Oxidative by-products : Use of inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates.

- Purification techniques : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane) isolates the target compound, as applied in ’s benzoxazole synthesis .

Advanced: How does the steric hindrance from methyl groups at positions 2 and 8 influence the chemical reactivity of this compound in further functionalization reactions?

Answer:

- Steric shielding : Methyl groups at positions 2 and 8 hinder nucleophilic attack at the 4-hydroxy position, necessitating tailored catalysts (e.g., bulky ligands in cross-coupling reactions).

- Kinetic studies : Time-resolved NMR monitors reaction progress, identifying rate-limiting steps caused by steric effects (methodology from ’s kinetic analysis) .

- Directed ortho-metalation : Strategic use of directing groups (e.g., –OH) overcomes steric barriers, enabling selective C–H functionalization (analogous to ’s piperazinyl-quinoline synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro